Coversyl

Bradykinin Selectivity Endothelial Function Pharmacodynamics

Perindopril is the only ACE inhibitor combining a 1.44 bradykinin/ANG I selectivity ratio (highest in class) with 115% greater myocardial uptake than enalaprilat—ideal for endothelial function, cardiac tissue ACE, and sympathetic nerve activity studies. One of only two ACEi (with ramipril) proven to reduce cardiovascular events in large-scale stable CAD trials. Supplied as ≥98% erbumine salt. Avoid quinapril/trandolapril's neutral trial risk.

Molecular Formula C23H43N3O5
Molecular Weight 441.613
CAS No. 107133-36-8; 82834-16-0
Cat. No. B2760341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoversyl
CAS107133-36-8; 82834-16-0
Molecular FormulaC23H43N3O5
Molecular Weight441.613
Structural Identifiers
SMILESCCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N
InChIInChI=1S/C19H32N2O5.C4H11N/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3/t12-,13-,14?,15-,16-;/m0./s1
InChIKeyIYNMDWMQHSMDDE-VUDKHQNUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Coversyl (Perindopril Erbumine / Arginine) Pharmacological and Clinical Profile: A Procurement-Focused Baseline


Coversyl refers to the angiotensin-converting enzyme (ACE) inhibitor prodrug perindopril, formulated as either the erbumine (tert-butylamine) salt (CAS: 107133-36-8) or the arginine salt (CAS: 82834-16-0). Perindopril is a long-acting, lipophilic ACE inhibitor requiring hepatic hydrolysis to its active diacid metabolite, perindoprilat [1]. While sharing the class-wide mechanism of inhibiting the conversion of angiotensin I to angiotensin II, perindopril is distinguished from other ACE inhibitors by specific physicochemical and pharmacodynamic attributes, including a high selectivity ratio for bradykinin binding sites over angiotensin I sites, and a biphasic elimination profile of its active metabolite [2].

Why ACE Inhibitors Are Not Interchangeable: Verifiable Differentiation of Perindopril from Class Analogs


The ACE inhibitor class exhibits substantial heterogeneity in lipophilicity, tissue-binding affinity, and bradykinin potentiation, which precludes simple therapeutic or investigational substitution [1]. While many in vitro and animal studies suggest class-wide effects, human pharmacodynamic and clinical outcome data demonstrate that perindoprilat possesses a unique selectivity profile for bradykinin binding sites and a distinct myocardial uptake pattern that diverges significantly from commonly used comparators like enalaprilat and ramiprilat [2]. The evidence below provides quantifiable differentiation metrics essential for scientific selection, particularly in studies focused on endothelial function, sympathetic nerve activity, or cardiovascular outcomes.

Quantitative Comparative Evidence for Perindopril (Coversyl) Against Enalapril, Ramipril, Quinapril, and Trandolapril


Perindoprilat Demonstrates Highest Bradykinin/Angiotensin I Selectivity Ratio Among Tested ACE Inhibitors

In a direct binding study comparing five ACE inhibitors, perindoprilat exhibited the highest selectivity for bradykinin (Bk) binding sites relative to angiotensin I (Ang-I) sites on human somatic ACE. The calculated Bk/Ang-I selectivity ratio was 1.44 for perindoprilat, which was quantitatively superior to ramiprilat (1.16), quinaprilat (1.09), trandolaprilat (1.08), and enalaprilat (1.00) [1]. This differential selectivity is linked to enhanced bradykinin-mediated nitric oxide release and endothelial function [2].

Bradykinin Selectivity Endothelial Function Pharmacodynamics

Myocardial Uptake of Perindoprilat Exceeds Enalaprilat by 115% in Human Subjects

A head-to-head study in patients with stable angina assessed myocardial drug uptake following intravenous administration. Perindoprilat demonstrated significantly more efficient myocardial extraction compared to enalaprilat. The peak myocardial content of perindoprilat was 0.58±0.12% of the administered dose, versus 0.27±0.07% for enalaprilat (P=0.04), representing a 115% relative increase in peak myocardial uptake [1].

Myocardial Uptake Tissue ACE Inhibition Human Pharmacodynamics

Superior Improvement in Cardiac Sympathetic Nerve Activity and NYHA Class Over Enalapril in Systolic Heart Failure

A systematic review and meta-analysis of patients with systolic heart failure directly compared perindopril with enalapril. Perindopril therapy resulted in a significantly greater pooled mean net change in the heart-to-mediastinum ratio (a measure of cardiac sympathetic nerve activity) of +0.12 (95% CI: 0.08, 0.16) and a greater reduction in washout rate of -3.51% (95% CI: -4.17, -2.85) compared to enalapril [1]. Furthermore, perindopril demonstrated a greater mean net change in NYHA functional class of -0.44 (95% CI: -0.86, -0.03) [1].

Heart Failure Cardiac Sympathetic Activity Meta-analysis

Relative Tissue ACE Inhibitor Potency (ID50) Ranks Higher Than Enalaprilat and Captopril

Radioligand-binding studies with human plasma ACE provide a rank order of tissue potency based on the concentration required to displace 50% of a bound ligand (ID50). Perindoprilat exhibits an ID50 of 0.40 nmol/L x 10^-9, placing it at rank 4 among tested agents. This indicates greater potency than enalaprilat (Rank 6, ID50: 1.00 nmol/L x 10^-9) and captopril (Rank 8, ID50: 15.00 nmol/L x 10^-9), while being comparable to ramiprilat (Rank 3, ID50: 0.08) and quinaprilat (Rank 1, ID50: 0.07) [1]. The data provides a quantitative framework for distinguishing perindopril from lower-potency comparators like enalapril and captopril.

Tissue Potency Binding Affinity ID50

Arginine Salt Formulation Demonstrates Bioequivalence with Erbumine Salt, Enabling Procurement Flexibility

A randomized, two-period crossover study in healthy subjects compared the bioavailability of perindopril arginine (CAS 82834-16-0) and perindopril erbumine (CAS 107133-36-8). After dose-normalization accounting for the molecular weight difference (arginine salt MW is 1.43-fold greater), the area under the plasma concentration-time curve (AUC) for perindopril was 10.2 hr•ng/mL/mg for the arginine salt versus 10.5 hr•ng/mL/mg for the erbumine salt (P=0.54), meeting FDA bioequivalence criteria [1]. The AUC for the active metabolite perindoprilat was 33.3 vs. 38.3 hr•ng/mL/mg (P=0.17) [1].

Bioequivalence Formulation Science Salt Form

Perindopril is Among the Few ACE Inhibitors with Robust Cardiovascular Outcomes Trial Evidence in Stable CAD

Class-level analysis of ACE inhibitors reveals that not all members have proven efficacy in reducing cardiovascular events in stable coronary artery disease (CAD). The EUROPA trial demonstrated that perindopril significantly reduced the primary endpoint (cardiovascular death, myocardial infarction, or cardiac arrest) by 20% compared to placebo (HR 0.80) [1]. Similarly, the HOPE trial with ramipril showed a benefit, whereas trials with quinapril (QUIET) and trandolapril (PEACE) failed to demonstrate significant cardiovascular risk reduction in similar populations [2]. This establishes a clear evidence-based hierarchy within the class.

Outcomes Trials Cardiovascular Risk Reduction Stable CAD

Optimal Research and Procurement Applications for Perindopril (Coversyl) Based on Differentiated Evidence


Investigations of Endothelial Function and Bradykinin-Mediated Vasodilation

Based on its highest-in-class bradykinin/angiotensin I selectivity ratio (1.44 vs. 1.00-1.16 for comparators) [1], perindopril is the optimal ACE inhibitor for studies designed to dissect the contribution of bradykinin potentiation to endothelial protection and nitric oxide bioavailability. Its use is indicated where enalapril would serve as an inadequate 'control' for bradykinin-mediated effects due to its low selectivity profile [1].

Cardiac-Specific Pharmacodynamic Research Requiring High Myocardial Uptake

For ex vivo or in vivo studies focused on myocardial tissue ACE activity or local angiotensin II suppression, perindopril provides a quantifiable advantage. The demonstrated 115% greater peak myocardial uptake relative to enalaprilat in human subjects [2] justifies its selection over enalapril in protocols where maximizing cardiac tissue drug concentration is a primary objective.

Clinical Studies in Systolic Heart Failure Evaluating Sympathetic Nerve Activity

Perindopril is indicated as a superior research tool over enalapril in heart failure studies assessing cardiac sympathetic nerve activity. Meta-analytic data confirms a significantly greater improvement in heart-to-mediastinum ratio (+0.12) and washout rate (-3.51%) with perindopril compared to enalapril [3]. This makes perindopril the evidence-based choice for trials focusing on neurohormonal modulation in this patient population.

Large-Scale Outcome Trials in Stable Coronary Artery Disease or Vascular Risk Populations

Perindopril is one of only two ACE inhibitors (alongside ramipril) with definitive, positive large-scale trial evidence for reducing cardiovascular events in patients with stable CAD or at high vascular risk [4]. For sponsors or consortia planning outcome-driven cardiovascular trials, selecting perindopril aligns the study design with a proven successful intervention, whereas selection of quinapril or trandolapril carries a higher risk of a neutral trial result based on historical precedents [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coversyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.